molecular formula C32H30N2O6S B2796994 Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 442553-55-1

Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No. B2796994
CAS RN: 442553-55-1
M. Wt: 570.66
InChI Key: HCYGROVMEQPMFG-UHFFFAOYSA-N
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Description

Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C32H30N2O6S and its molecular weight is 570.66. The purity is usually 95%.
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Scientific Research Applications

Optical Resolution and Chiral Synthesis

Research has demonstrated the optical resolution and chiral synthesis of compounds structurally related to the queried compound, highlighting methodologies that could be applied for its synthesis and resolution. For example, studies on methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate have shown that optical isomers can be prepared efficiently, indicating potential for stereochemical studies and applications in creating enantiomerically pure forms of similar complex molecules (Yodo et al., 1988).

Synthesis of Benzindole Derivatives

Another area of interest is the synthesis of benzindole derivatives, where the mechanisms of reactions such as the Nenitzescu Reaction have been explored. These studies offer insights into the chemical behavior and potential synthetic pathways for creating complex structures found within the queried compound (Kuckländer, 1978).

Dynamic Kinetic Resolution

The dynamic kinetic resolution of related compounds, such as 2,3-dihydrobenzo[b]furans, underscores the potential for efficient asymmetric synthesis of similar compounds. This could hint at methodologies for resolving chiral centers within the queried compound, which may be crucial for its application in medicinal chemistry or materials science (Bongen et al., 2012).

Novel Synthetic Routes

Explorations into novel synthetic routes and the reactivity of similar compounds have broadened the understanding of their potential applications. For instance, studies on the synthesis and biological assessment of new 1,2,4-triazole derivatives showcase the diverse synthetic approaches and potential bioactivity of such compounds, which may parallel the research and development avenues for the queried compound (Singala et al., 2018).

Mechanism of Action

Target of Action

The primary target of Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is Mycobacterium tuberculosis N-terminal His6-tagged PTPB . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.

Mode of Action

The compound interacts with its target by inhibiting its activity. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 2.28E+4nM . This indicates that the compound has a moderate inhibitory effect on the target protein.

properties

IUPAC Name

heptyl 2-methyl-5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O6S/c1-3-4-5-6-9-17-39-32(36)28-19(2)40-30-21-12-8-7-11-20(21)26(18-24(28)30)34-41(37,38)27-16-15-25-29-22(27)13-10-14-23(29)31(35)33-25/h7-8,10-16,18,34H,3-6,9,17H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYGROVMEQPMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

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